1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone
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Overview
Description
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone is a chemical compound with the molecular formula C19H19ClN2O2. It is known for its complex structure, which includes a piperazine ring substituted with a 3-chlorobenzoyl group and a phenyl ring.
Preparation Methods
The synthesis of 1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated its potential as a pharmacophore in drug design, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
1-{4-[4-(3-Chlorobenzoyl)piperazin-1-Yl]phenyl}ethanone can be compared with similar compounds like 1-(4-piperazin-1-ylphenyl)ethanone and other piperazine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[4-[4-(3-chlorobenzoyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C19H19ClN2O2/c1-14(23)15-5-7-18(8-6-15)21-9-11-22(12-10-21)19(24)16-3-2-4-17(20)13-16/h2-8,13H,9-12H2,1H3 |
InChI Key |
RCHDWCNBGCYJNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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